molecular formula C7H7F3N2O2 B1297693 Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate CAS No. 55942-41-1

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No.: B1297693
CAS No.: 55942-41-1
M. Wt: 208.14 g/mol
InChI Key: GKUCPVKNHSQTEO-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

Ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, closely related to Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate, has been studied for its molecular structure and hydrogen bonding properties. These compounds are noted for forming complex molecular chains and frameworks through hydrogen bonding, demonstrating their potential in supramolecular chemistry (Costa et al., 2007).

Synthesis and Chemical Reactivity

This compound has been utilized as a precursor in synthesizing various chemical analogs. For instance, it has been used in the synthesis of 2-aminoethyl-5-carbethoxythiazoles using a Michael-like addition strategy, indicating its versatility in organic synthesis (Boy & Guernon, 2005).

Trifluoromethyl Elimination Reaction

An interesting study reported an unusual trifluoromethyl elimination reaction from the 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline ring system, resulting in 4-(trifluoromethyl)imidazole analogs. This study highlights the unique chemical reactivity of compounds containing the trifluoromethyl group, which is a key feature of this compound (Li et al., 1997).

Pharmaceutical Intermediates

This compound has been employed as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been used in creating intermediates for Olmesartan, a medication used for treating high blood pressure (Shen Zheng-rong, 2007).

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-5(7(8,9)10)12-3-11-4/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCPVKNHSQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345127
Record name Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55942-41-1
Record name Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55942-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55942-41-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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